2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate, also known as 3,4-(Methylenedioxy)phenylglyoxal hydrate, is a chemical compound with the molecular formula C₉H₈O₅ and a molecular weight of 196.16 g/mol. It is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety attached to an oxoacetaldehyde group. This compound is recognized for its potential biological activities and applications in various fields, including pharmaceuticals and organic synthesis .
The chemical behavior of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate can be attributed to its functional groups. It can participate in several types of reactions:
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate can be achieved through several methods:
The applications of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate are diverse:
Several compounds share structural similarities with 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
3,4-(Methylenedioxy)phenylglyoxal hydrate | 65709-23-1 | Contains methylenedioxy group; used in similar applications |
1-(1,3-benzodioxol-5-yl)ethanone | 3162-29-6 | Related structure; potential use in organic synthesis |
5-Methoxy-isobenzofuran-1,3-dione | 28281-76-7 | Exhibits unique properties; studied for biological activity |
1-Oxo-3H-2-benzofuran-5-carboxylic acid | 4792-29-4 | Similar dioxole structure; used in medicinal chemistry |
What sets 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate apart is its specific combination of the benzo[d][1,3]dioxole motif with an oxoacetaldehyde group, which may impart unique reactivity and biological properties not found in other similar compounds. Its potential applications in pharmaceuticals and organic synthesis further highlight its significance within this class of compounds .
The compound was first synthesized in 2007 as part of investigations into functionalized benzodioxole derivatives. Its development emerged from efforts to expand the reactivity profile of methylenedioxybenzene systems by introducing α-ketoaldehyde functionalities. Early research focused on modifying the electronic properties of the benzodioxole ring through substitution at the 5-position, leveraging glyoxal’s dual carbonyl groups for further derivatization. The hydrate form was isolated to improve stability during storage, as the anhydrous glyoxal derivative exhibited sensitivity to moisture and heat.
This compound occupies a niche in synthetic organic chemistry due to its bifunctional reactivity:
Its applications include:
The compound belongs to the methylenedioxyphenylglyoxal hydrate subclass, distinguished by the fusion of a 1,3-benzodioxole system with a hydrated glyoxal side chain. Key structural comparisons include:
This structural hybrid enables unique reactivity patterns not observed in simpler benzodioxoles, such as participation in multicomponent reactions.
Systematic Nomenclature:
Structural Breakdown:
Molecular Formula: C₉H₈O₅.